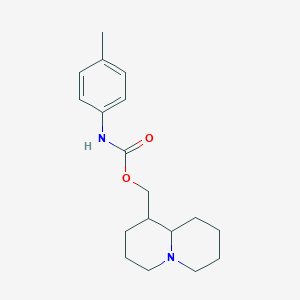![molecular formula C22H30N2O B4294404 N-[1-(1-adamantyl)ethyl]-N'-(1-phenylcyclopropyl)urea](/img/structure/B4294404.png)
N-[1-(1-adamantyl)ethyl]-N'-(1-phenylcyclopropyl)urea
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-N'-(1-phenylcyclopropyl)urea, commonly known as APhU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APhU is a cyclopropylurea derivative that exhibits potent anticonvulsant and analgesic properties.
Mecanismo De Acción
The mechanism of action of APhU is not fully understood. However, it is believed to act on the voltage-gated sodium channels in the nervous system, thereby reducing the excitability of neurons. APhU has also been shown to interact with the GABAergic system, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
APhU has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the frequency and duration of seizures in animal models of epilepsy. APhU has also been shown to reduce pain sensitivity in animal models of chronic pain. Additionally, APhU has been found to possess anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APhU has several advantages for lab experiments. It exhibits potent anticonvulsant and analgesic properties, making it a useful tool for studying epilepsy and chronic pain. APhU has also been found to possess anti-inflammatory and anti-tumor activities, making it a useful tool for studying inflammation and cancer. However, APhU has some limitations for lab experiments. It is a highly potent compound and requires careful handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of APhU. One area of research is the development of APhU-based drugs for the treatment of epilepsy, chronic pain, inflammation, and cancer. Another area of research is the elucidation of the mechanism of action of APhU. This may involve the use of advanced techniques such as X-ray crystallography and molecular modeling. Additionally, the development of new synthesis methods for APhU may lead to the discovery of new derivatives with improved properties.
Aplicaciones Científicas De Investigación
APhU has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant and analgesic properties in animal models. APhU has also been shown to possess anti-inflammatory and anti-tumor activities. These properties make APhU a promising candidate for the development of drugs for the treatment of epilepsy, chronic pain, inflammation, and cancer.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(1-phenylcyclopropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-15(21-12-16-9-17(13-21)11-18(10-16)14-21)23-20(25)24-22(7-8-22)19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPNVOUALJYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B4294323.png)

![5-chloro-2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4294352.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4294354.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4294357.png)


![3-{4-[chloro(difluoro)methoxy]phenyl}-N-(2-chlorophenyl)-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4294370.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4294376.png)
![3,4-dimethyl-N-[1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4294392.png)
![3-(1-adamantyl)-6-amino-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4294397.png)
![N-[3-nitro-5-(phenylthio)phenyl]hexopyranosylamine](/img/structure/B4294401.png)
![4-hydroxy-3-(3-hydroxypropyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4294414.png)
![2-acetyl-3-(3-ethoxy-4-methoxyphenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B4294421.png)